molecular formula C14H18O5 B7955527 Methyl 2-deoxy-5-O-toluoyl-L-ribofuranoside CAS No. 1423035-44-2

Methyl 2-deoxy-5-O-toluoyl-L-ribofuranoside

Cat. No.: B7955527
CAS No.: 1423035-44-2
M. Wt: 266.29 g/mol
InChI Key: HVQZNFUZXQIVDP-OJRHAOMCSA-N
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Description

Methyl 2-deoxy-5-O-toluoyl-L-ribofuranoside is a synthetic, methylated monosaccharide or saccharide. It is a high-purity compound used in various scientific research applications. This compound is known for its glycosylation and methylation properties, making it a valuable tool in the study of complex carbohydrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-deoxy-5-O-toluoyl-L-ribofuranoside typically involves the glycosylation of a ribofuranoside derivativeThe methylation step is then carried out to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-deoxy-5-O-toluoyl-L-ribofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Methyl 2-deoxy-5-O-toluoyl-L-ribofuranoside has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylated compounds.

    Biology: Employed in the study of glycosylation processes and carbohydrate metabolism.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-deoxy-5-O-toluoyl-L-ribofuranoside involves its interaction with specific molecular targets and pathways. The compound’s glycosylation properties allow it to modify proteins and other biomolecules, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-deoxy-5-O-toluoyl-L-ribofuranoside is unique due to its specific glycosylation and methylation properties. These characteristics make it particularly valuable in the study of complex carbohydrates and glycosylation processes. Its ability to undergo various chemical reactions also adds to its versatility in scientific research .

Properties

IUPAC Name

[(2S,3R)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-9-5-3-4-6-10(9)14(16)18-8-12-11(15)7-13(17-2)19-12/h3-6,11-13,15H,7-8H2,1-2H3/t11-,12+,13?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQZNFUZXQIVDP-OJRHAOMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC2C(CC(O2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC[C@H]2[C@@H](CC(O2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423035-44-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423035-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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